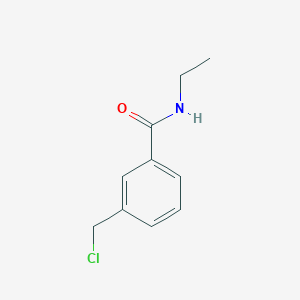

3-(chloromethyl)-N-ethylbenzamide

Description

Contextualization within Specialized Benzamide (B126) Chemistry

Benzamides are a class of organic compounds with the general formula R-C(=O)N(R')R''. They are widely recognized for their diverse biological activities and applications in materials science. The introduction of a reactive chloromethyl group onto the benzamide scaffold, as seen in 3-(chloromethyl)-N-ethylbenzamide, significantly enhances its utility as a building block. hilarispublisher.comsigmaaldrich.com This functionalization allows for a variety of subsequent chemical transformations, enabling the synthesis of a wide array of derivatives with tailored properties.

The core structure of this compound combines the stability of the amide bond with the reactivity of the benzylic chloride. This duality is key to its role in specialized chemical synthesis.

Role as a Versatile Synthetic Precursor in Organic Transformations

The primary significance of this compound in research lies in its capacity to act as a versatile synthetic precursor. The chloromethyl group is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the creation of diverse molecular architectures. nih.govresearchgate.net

The general synthetic pathway to obtain this compound involves the reaction of 3-(chloromethyl)benzoyl chloride with ethylamine (B1201723). This is a standard nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H12ClNO | 197.66 | 1094431-64-7 |

| 3-chloro-N-ethylbenzamide | C9H10ClNO | 183.63 | 26819-09-0 |

| 3-(chloromethyl)benzamide | C8H8ClNO | 169.61 | 135654-16-9 |

| N-ethylbenzamide | C9H11NO | 149.19 | 614-17-5 |

The reactivity of the chloromethyl group allows for a range of organic transformations, including:

Alkylation: The carbon-chlorine bond can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce new side chains.

Formation of Ethers and Esters: Reaction with alcohols or carboxylates can lead to the formation of the corresponding ethers and esters.

Cyanation: The introduction of a cyano group can be achieved through reaction with cyanide salts, providing a precursor for carboxylic acids, amines, or other nitrogen-containing heterocycles.

These transformations underscore the compound's role as a foundational element for building more complex and functionally diverse molecules for various research applications. The ability to readily modify the structure of this compound makes it a valuable tool for creating libraries of compounds for screening in drug discovery and materials science. nih.govsphinxsai.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGICYZUMDZPKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl N Ethylbenzamide

Electrophilic Characteristics and Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) renders the benzylic carbon atom electrophilic. This reactivity stems from the high electronegativity of the chlorine atom, which polarizes the carbon-chlorine bond, creating a partial positive charge on the carbon. ontosight.ai This makes the carbon susceptible to attack by nucleophiles. The group's reactivity is analogous to that of benzyl (B1604629) chloride, a well-studied electrophile. ontosight.aistackexchange.com

The presence of the N-ethylcarboxamide group (-C(O)NHEt) at the meta position of the benzene (B151609) ring influences the reactivity of the chloromethyl group. As a meta-directing group, it exerts an electron-withdrawing effect, which can modulate the electrophilicity of the benzylic carbon. This effect is a crucial factor in predicting the compound's participation in substitution reactions. While specific kinetic studies on 3-(chloromethyl)-N-ethylbenzamide are not widely available, the principles governing the reactivity of substituted benzyl chlorides suggest that the electron-withdrawing nature of the amide would influence the stability of potential cationic intermediates. stackexchange.comstackexchange.com

Nucleophilic Substitution Pathways Involving the Chloromethyl Moiety

The electrophilic benzylic carbon of the chloromethyl group is a prime site for nucleophilic substitution reactions. cymitquimica.com These reactions can proceed through either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) pathway, with the operative mechanism depending on the reaction conditions, such as the nature of the nucleophile and the solvent. quora.com

Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction may favor an Sₙ1 mechanism. This pathway involves the initial, rate-determining step of C-Cl bond heterolysis to form a secondary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized across the benzene ring. stackexchange.comquora.com The subsequent step is a rapid attack by the nucleophile on the carbocation.

Sₙ2 Pathway: With a strong nucleophile, particularly in a polar aprotic solvent, the Sₙ2 mechanism is more likely. reddit.com This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the chlorine leaving group. youtube.com This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. The transition state involves a pentacoordinate carbon atom. Benzylic halides are known to be highly reactive in Sₙ2 reactions, often more so than simple alkyl halides, due to the stabilization of the transition state through conjugation with the adjacent π-system of the aromatic ring. youtube.comnih.gov

The reactivity of benzyl halides in nucleophilic substitution reactions is well-documented. For example, benzyl chloride reacts with various nucleophiles, such as hydroxide (B78521) or cyanide ions, to yield substituted benzyl derivatives. libretexts.org Studies on compounds like 6-(chloromethyl)-6-methylfulvene have shown that chloromethyl groups attached to cyclic polyolefins can be exceptionally reactive towards Sₙ2 attack, even more so than benzyl chloride, highlighting the activating effect of an adjacent π-system. nih.gov

Studies on Amide Hydrolysis Mechanisms: Insights from N-ethylbenzamide Analogues

Amide hydrolysis, the cleavage of the C-N bond to form a carboxylic acid and an amine, is generally a slow reaction that requires harsh conditions like prolonged heating with strong acids or bases. byjus.commasterorganicchemistry.com The stability of the amide bond is crucial for the structure of proteins and peptides. masterorganicchemistry.com Mechanistic insights for this compound can be drawn from studies on simpler analogues like N-ethylbenzamide. uregina.ca

The base-catalyzed hydrolysis of N-substituted amides typically proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comyoutube.com The process is initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide. byjus.com This addition forms a transient, unstable tetrahedral intermediate. byjus.comchemistrysteps.com

Table 1: General Steps in Base-Catalyzed Hydrolysis of N-ethylbenzamide Analogues

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the carbonyl carbon. |

| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate with a negative charge on the oxygen is formed. |

| 3. Leaving Group Expulsion | The C-N bond breaks, eliminating the ethylamide anion (a poor leaving group). |

| 4. Proton Transfer | A rapid and irreversible acid-base reaction occurs between the carboxylic acid and the amine, forming a carboxylate salt and ethylamine (B1201723). |

This table provides a generalized pathway based on established mechanisms for secondary amides. chemistrysteps.comyoutube.com

Computational studies using methods like Density Functional Theory (DFT) have provided deeper insights into the mechanisms of amide hydrolysis. nih.gov These models help to analyze the transition states and energy barriers associated with different reaction pathways. uregina.ca

Furthermore, simulations can model the dynamic effects of the solvent environment on the reaction. Constant-pH molecular dynamics simulations, for example, can show how the protonation states of the reactant and intermediates fluctuate and how these fluctuations influence the reaction pathway and kinetics. nih.gov Such studies are critical for understanding reactions in aqueous environments, bridging the gap between simplified gas-phase models and real-world solution chemistry.

Oxidative Dealkylation Mechanisms in Amide Systems

Oxidative N-dealkylation is the removal of an alkyl group (in this case, ethyl) from the nitrogen atom of an amide. This transformation is a common metabolic pathway for many pharmaceutical compounds, often mediated by enzymes like the cytochrome P450 (CYP) superfamily. nih.govacs.orgnih.gov

The generally accepted mechanism for CYP-mediated N-dealkylation involves the abstraction of a hydrogen atom from the carbon atom attached to the nitrogen (the α-carbon). nih.govacs.org This process is initiated by a highly reactive oxygen species within the enzyme's active site. nih.gov The hydrogen atom abstraction generates a carbon-centered radical intermediate. researchgate.netrsc.org This radical can then be oxidized further, often through a "rebound" mechanism, to form an unstable carbinolamide (or hemiaminal) intermediate. researchgate.net This carbinolamide is prone to spontaneous decomposition, leading to the cleavage of the C-N bond and yielding the de-alkylated amide and an aldehyde (in this case, acetaldehyde). researchgate.net

Studies on various N,N-dialkylbenzamides have shown that the nature of the alkyl groups can influence the rate and selectivity of dealkylation. nih.gov For instance, research comparing different alkyl substituents has helped to elucidate the kinetic details and commitment to catalysis in these enzymatic reactions. nih.gov While the primary mechanism is hydrogen atom abstraction, alternative pathways involving single electron transfer from the nitrogen atom have also been considered, particularly for related compounds like N,N-dimethylanilines. acs.orgacs.org

Table 2: Proposed General Mechanism for Oxidative N-Dealkylation of N-Ethylbenzamide Analogues

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. H-atom Abstraction | An enzyme active site (e.g., Cytochrome P450) abstracts a hydrogen atom from the α-carbon of the N-ethyl group. | Carbon-centered radical |

| 2. Oxidation/Rebound | The radical is oxidized to form a carbinolamide. | Carbinolamide |

| 3. C-N Bond Cleavage | The unstable carbinolamide spontaneously decomposes. | De-alkylated benzamide (B126) and Acetaldehyde |

This table outlines a common pathway for enzymatic N-dealkylation of amides. nih.govresearchgate.net

Strategic Applications of 3 Chloromethyl N Ethylbenzamide in Complex Organic Synthesis

Intermediate in the Synthesis of Advanced Chemical Entities

The bifunctional nature of 3-(chloromethyl)-N-ethylbenzamide allows for its sequential or tandem functionalization, providing a straightforward entry into complex molecules. The presence of the electrophilic chloromethyl group facilitates the introduction of various substituents, while the benzamide (B126) core can be further manipulated or can act as a directing group in subsequent transformations.

Flavone-8-acetic acid and its derivatives are a class of compounds that have been investigated for their potential biological activities. The synthesis of substituted flavone-8-acetic acids can be envisaged starting from this compound. A plausible synthetic route would involve the initial conversion of the chloromethyl group to a formyl group via oxidation. This transformation would yield 3-formyl-N-ethylbenzamide, a key intermediate.

The subsequent steps would likely follow established methodologies for flavone (B191248) synthesis, such as the Baker-Venkataraman rearrangement. sysrevpharm.org In this approach, the 3-formyl-N-ethylbenzamide could be reacted with a suitably substituted 2-hydroxyacetophenone (B1195853) derivative to form a chalcone (B49325) intermediate. Intramolecular cyclization and subsequent oxidation of the chalcone would then lead to the formation of the flavone core. The N-ethylbenzamide moiety at the 3-position of the flavone ring could then be hydrolyzed to the corresponding carboxylic acid, yielding the desired substituted flavone-8-acetic acid. The diversity of commercially available 2-hydroxyacetophenones would allow for the synthesis of a wide range of flavone-8-acetic acid analogues. nih.govmdpi.comnih.gov

Table 1: Plausible Reaction Scheme for the Synthesis of Substituted Flavone-8-acetic Acids

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | This compound | Oxidizing Agent (e.g., PCC, DMP) | Oxidation | 3-formyl-N-ethylbenzamide |

| 2 | 3-formyl-N-ethylbenzamide | Substituted 2-hydroxyacetophenone | Claisen-Schmidt Condensation | Chalcone Intermediate |

| 3 | Chalcone Intermediate | I2/DMSO or other cyclization agent | Oxidative Cyclization | Substituted Flavone Derivative |

| 4 | Substituted Flavone Derivative | Acid or Base | Hydrolysis | Substituted Flavone-8-acetic Acid |

The reactive benzylic chloride in this compound serves as an excellent electrophilic handle for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of benzamide analogues with varying physicochemical properties.

By reacting this compound with a range of nucleophiles, a plethora of derivatives can be accessed. For instance, treatment with amines would lead to the formation of 3-(aminomethyl)-N-ethylbenzamide derivatives. Similarly, reaction with alkoxides or phenoxides would yield the corresponding ether-linked analogues. Thiolates can be employed to introduce sulfur-containing moieties, and the use of cyanide as a nucleophile would provide access to the corresponding nitrile, which can be further elaborated. The resulting benzamide analogues are of interest in medicinal chemistry, as the benzamide scaffold is a common feature in many biologically active compounds. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Class | Potential Application |

| Primary/Secondary Amines | 3-(Aminomethyl)-N-ethylbenzamides | Introduction of basic centers, modulation of solubility |

| Alcohols/Phenols | 3-(Alkoxymethyl)-N-ethylbenzamides | Alteration of lipophilicity and hydrogen bonding capacity |

| Thiols | 3-(Thiomethyl)-N-ethylbenzamides | Introduction of sulfur-based functional groups |

| Cyanide | 3-(Cyanomethyl)-N-ethylbenzamide | Precursor for carboxylic acids, amides, and amines |

Construction of Novel Heterocyclic Systems

Heterocyclic compounds are of paramount importance in drug discovery and materials science. The strategic placement of the chloromethyl and N-ethylbenzamide groups in this compound makes it a promising starting material for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions.

The chloromethyl group can be readily converted into other functional groups that can then participate in ring-forming reactions with the benzamide nitrogen or the aromatic ring. For example, the chloromethyl group can be transformed into an amino, hydroxyl, or carboxyl group. Subsequent intramolecular condensation or cyclization reactions can lead to the formation of various heterocyclic scaffolds. For instance, conversion of the chloromethyl group to an amine followed by acylation and subsequent intramolecular cyclization could yield isoindolinone derivatives. researchgate.netrsc.org Alternatively, functionalization of the benzamide nitrogen followed by an intramolecular reaction with the activated benzylic position could lead to the formation of other nitrogen-containing heterocycles. nih.govrsc.org The specific heterocyclic system formed would depend on the nature of the introduced functional groups and the reaction conditions employed. nih.govscilit.com

Integration into Combinatorial Chemistry Platforms for Library Generation

The generation of large and diverse compound libraries is a cornerstone of modern drug discovery. The properties of this compound make it an attractive building block for integration into combinatorial chemistry workflows, particularly in the context of solid-phase organic synthesis (SPOS).

The chloromethyl group can serve as a handle for attachment to a solid support, such as a resin. For example, a resin functionalized with a nucleophilic group could react with this compound to immobilize the scaffold. Once attached to the solid phase, the benzamide moiety can be subjected to a variety of chemical transformations in a parallel or split-and-mix fashion. nih.govnih.gov For instance, the N-ethyl group could potentially be cleaved and replaced with a diverse set of amines, or the aromatic ring could be further functionalized. After the desired chemical modifications have been performed, the final products can be cleaved from the solid support, often in high purity, thereby streamlining the purification process. The use of a chlorobenzyl-type linker is a well-established strategy in solid-phase synthesis. nih.gov

Table 3: Potential Solid-Phase Synthesis Strategy using this compound

| Step | Description | Key Feature |

| 1. Immobilization | Attachment of this compound to a solid support via the chloromethyl group. | Formation of a stable linker. |

| 2. Diversification | Parallel synthesis of a library of compounds by modifying the benzamide moiety. | Introduction of molecular diversity. |

| 3. Cleavage | Release of the final products from the solid support. | Facile purification of the compound library. |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Research on 3 Chloromethyl N Ethylbenzamide Derivatives

Fundamental SAR Principles Governing Benzamide (B126) Pharmacophores

The benzamide scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned through specific structural modifications. Structure-activity relationship (SAR) analyses aim to convert observations from these modifications into informative relationships that guide the design of more potent and selective compounds.

Key principles governing the SAR of benzamide pharmacophores include:

Aromatic Ring Substitution : The nature, position, and number of substituents on the phenyl ring are critical determinants of activity and selectivity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues developed as M1 muscarinic acetylcholine receptor antagonists, substitutions at the 2-position of the benzamide ring with chloro (Cl) or methoxy (OMe) groups resulted in submicromolar M1 IC50 values. nih.gov Conversely, a 4-methoxy substitution was comparable to the unsubstituted compound, indicating that steric and electronic properties at specific positions are crucial. nih.gov

Amide Linker Modification : The amide bond is a key feature, often participating in hydrogen bonding with biological targets. Alterations to the N-substituent can drastically change a compound's properties. For example, increasing the alkyl chain length on the nitrogen of 3,4,5-trihydroxy-N-alkyl-benzamides was shown to modulate anticancer activity, with hydrophobicity playing a significant role. orientjchem.org

Conformational Flexibility : The relative orientation of the substituted aromatic rings defines the molecule's three-dimensional shape, which is essential for receptor binding. The ability of the molecule to adopt specific "closed" or "open" conformations can influence its antagonist-agonist balance at a target receptor.

Introduction of Heterocyclic Moieties : Incorporating heterocyclic rings, such as benzimidazole, into the benzamide structure is a common strategy to enhance biological activity. Benzimidazole's structural versatility allows for substitutions at various positions, which can significantly improve interactions with viral or cancerous targets.

These principles demonstrate that systematic structural variation is a powerful tool for optimizing the therapeutic potential of benzamide derivatives.

Investigation of Biological Activities of 3-(chloromethyl)-N-ethylbenzamide Analogues

Analogues of the core benzamide structure have been extensively profiled for a wide range of therapeutic activities. By modifying the substituents on both the benzoyl ring and the amide nitrogen, researchers have developed derivatives with significant potential as anticancer, antimicrobial, antitrypanosomal, anticonvulsant, and enzyme-inhibiting agents.

Anticancer and Antiproliferative Activity Profiling

The benzamide scaffold is a cornerstone in the development of novel anticancer agents. Research has shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition and the induction of apoptosis.

One study detailed the design of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. Among the synthesized compounds, compound 20b showed remarkable antiproliferative activities against several cancer cell lines, with IC50 values in the nanomolar range. nih.gov Mechanistic studies confirmed that it binds to the colchicine binding site on tubulin and possesses potent anti-vascular activity. nih.gov

Another series of imidazole-based N-phenylbenzamide derivatives was evaluated for cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. In this series, derivative 4f , which features a fluorine substitution, was the most active, displaying single-digit micromolar IC50 values against all three cell lines. nih.gov

In a separate investigation, 21 benzamide derivatives were synthesized and evaluated for broad-spectrum anticancer activity. Compound BJ-13 was particularly effective against gastric cancer cells. nih.gov It was found to induce cancer cell death by promoting the accumulation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and caspase-dependent apoptosis. nih.gov

Table 1: Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 20b | Multiple lines | 0.012 - 0.027 | Tubulin Polymerization Inhibitor |

| Derivative 4f | A549 (Lung) | 7.5 | Not specified |

| HeLa (Cervical) | 9.3 | Not specified | |

| MCF-7 (Breast) | 8.9 | Not specified | |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon) | 0.07 | Not specified |

| N-ethyl-N'-(4-chlorobenzoyl)urea | MCF-7 (Breast) | 0.56 | Not specified |

This table is interactive and can be sorted by column.

Antimicrobial and Antifungal Efficacy Studies

Derivatives of the benzamide scaffold have also been investigated for their potential to combat microbial and fungal infections. The inclusion of halogen atoms, such as chlorine, is a known strategy for enhancing antimicrobial potency.

For example, studies on chlorobenzyl benzylidene imidazolidinediones, which are related structures, have been conducted to evaluate their activity against a panel of microorganisms including Candida albicans, Staphylococcus aureus, and Escherichia coli. nih.gov Similarly, the synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, another class of complex heterocyclic derivatives, yielded compounds with moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Benzalkonium chlorides (BACs), which are quaternary ammonium compounds containing a benzyl (B1604629) chloride moiety, are widely used for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. nih.gov While not benzamides, their structure highlights the utility of the chlorobenzyl group in antimicrobial agents.

Furthermore, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety was synthesized and tested for fungicidal activity. Compound 7h from this series demonstrated potent inhibition (90.5%) against Botrytis cinereal, outperforming the commercial fungicide fluxapyroxad (63.6%) in the same assay. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Derivatives

| Compound Class/Derivative | Target Organism | Activity/Efficacy |

|---|---|---|

| Compound 7h | Botrytis cinereal | 90.5% inhibition |

| Benzimidazole phenylhydrazones (6f) | Rhizoctonia solani | EC50 = 1.20 µg/mL |

| Magnaporthe oryzae | EC50 = 1.85 µg/mL | |

| Chlorinated Chalcones | Staphylococcus aureus | Significant inhibition |

This table is interactive and can be sorted by column.

Antitrypanosomal Activity Assessment

Benzamide and related amide derivatives have shown promise as agents against trypanosomal parasites, the causative agents of diseases like sleeping sickness. Research into a series of amide and sulfonamide derivatives of 2,5-diaminobenzophenone identified compounds with micromolar activity against Trypanosoma brucei. orientjchem.org Although these initial compounds suffered from low selectivity, the findings indicate that the benzophenone amide scaffold is a viable starting point for developing new antitrypanosomal drugs. orientjchem.org

Further studies on benzenesulphonamide-based carboxamides have also explored antitrypanosomal potential. Through molecular docking analysis, researchers found that certain alkane-substituted derivatives exhibited strong binding energy to trypanosomal target enzymes, suggesting they possess potent curative properties against trypanosomiasis.

Anticonvulsant Properties and Mechanisms

The benzamide pharmacophore is a key feature in several anticonvulsant agents. SAR studies have identified essential structural features for this activity, which typically include a lipophilic aryl ring, a hydrogen-bonding domain, and an electron-donor moiety.

One notable analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), demonstrated potent activity against maximal electroshock-induced seizures (MES) in both mice and rats. nih.gov In oral administration to rats, it showed a high protective index (PI > 51), indicating a wide margin between its effective dose and a dose causing neurotoxicity. nih.gov This highlights the potential of 4-aminobenzamide derivatives in the development of new antiepileptic drugs.

Further research on isatin-based benzamide derivatives also revealed favorable anticonvulsant profiles in both MES and pentylenetetrazole (PTZ) seizure models in mice, with high safety levels in neurotoxicity tests. nih.gov Specifically, methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov

Table 3: Anticonvulsant Activity of a Benzamide Analogue

| Compound | Animal Model | Test | ED50 (µmol/kg) | Protective Index (PI) |

|---|---|---|---|---|

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mouse (i.p.) | MES | 28.6 | 3.36 |

This table is interactive and can be sorted by column.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, β-Secretase, COX)

Benzamide derivatives have been designed as potent inhibitors of various enzymes implicated in disease, particularly those related to neurodegenerative disorders like Alzheimer's disease.

A series of benzamide and picolinamide derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). SAR investigations revealed that the position of a dimethylamine side chain significantly influenced inhibitory activity. nih.gov Picolinamide derivatives were generally more potent than the corresponding benzamide derivatives. nih.gov

In another study, new benzamide derivatives were designed as potential dual inhibitors of both AChE and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. nih.gov The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as the most promising, with a potent AChE inhibitory concentration (IC50 = 0.056 µM) and significant activity against BACE1 (IC50 = 9.01 µM). nih.gov

Table 4: Enzyme Inhibition by Benzamide Derivatives

| Compound | Target Enzyme | IC50 / Ki |

|---|---|---|

| Picolinamide Derivative (7a) | Acetylcholinesterase (AChE) | IC50 = 2.49 µM |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | IC50 = 0.056 µM |

| β-Secretase (BACE1) | IC50 = 9.01 µM |

| 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Acetylcholinesterase (AChE) | Ki = 15.51 nM |

This table is interactive and can be sorted by column.

In-depth Analysis of this compound Derivatives in Medicinal Chemistry Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed research findings specifically focusing on the chemical compound “this compound” and its derivatives, as outlined in the requested article structure, are not extensively available in the public domain. While the broader class of benzamide derivatives has been the subject of significant investigation across various therapeutic areas, specific structure-activity relationship (SAR) studies, and mechanistic insights for this particular compound and its direct analogues are scarce.

The initial research plan aimed to synthesize information regarding the neuroprotective effects, anti-adipogenic activity, and modulation of specific biological targets by this compound derivatives. However, the available scientific literature does not provide sufficient data to populate the detailed subsections as requested, including specific data tables on the neuroprotective effects and associated pathways, anti-adipogenic activity, and its interactions with voltage-gated ion channels, serotonergic and noradrenergic neurotransmission, or the STING pathway.

General research on benzamide derivatives does indicate a wide range of biological activities. These studies often explore how different substitutions on the benzamide scaffold influence their therapeutic potential. For instance, various benzamide compounds have been investigated for their roles as neuroprotective agents, anti-obesity compounds, and modulators of ion channels and neurotransmitter transporters.

In the area of neuroprotection, research has often focused on the modification of the benzamide structure to enhance blood-brain barrier penetration and interaction with specific neural targets. Similarly, studies on anti-adipogenic agents have explored how different functional groups on the benzamide core can inhibit the differentiation of preadipocytes into mature fat cells.

The modulation of voltage-gated ion channels is another area where benzamide derivatives have shown promise, with research focusing on their potential as treatments for conditions like epilepsy and cardiac arrhythmias. Furthermore, the benzamide scaffold has been a key component in the development of dual serotonin and norepinephrine reuptake inhibitors for the treatment of depression and other mood disorders. More recently, the immunomodulatory potential of some small molecules, including those with benzamide-like structures, has been explored through pathways such as the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response.

Rational ligand design and optimization are common methodologies employed in the development of benzamide-based therapeutic agents. These approaches use computational modeling and synthetic chemistry to predict and enhance the binding affinity and efficacy of these compounds for their respective biological targets.

However, it is crucial to reiterate that while these general principles and research areas exist for the broader class of benzamide derivatives, specific and detailed scientific data for "this compound" is not sufficiently present in publicly accessible research to fulfill the requirements of the requested in-depth article. The absence of such specific data prevents a scientifically rigorous and detailed discussion as outlined.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) for Reaction Path Analysis and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com It is particularly valuable for predicting the geometric and electronic properties of molecules like 3-(chloromethyl)-N-ethylbenzamide. DFT calculations can determine the most stable conformation (the ground state geometry) by optimizing bond lengths and angles to minimize the total electronic energy.

A hypothetical DFT study of this compound, employing a common functional such as B3LYP with a 6-31G(d,p) basis set, would yield optimized geometrical parameters. These parameters provide a precise three-dimensional picture of the molecule.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C(ar)-C(ar) | ~1.39 Å |

| Bond Length (Å) | C(ar)-C(=O) | ~1.50 Å |

| Bond Length (Å) | C=O | ~1.24 Å |

| Bond Length (Å) | C-N | ~1.35 Å |

| Bond Length (Å) | C(ar)-CH2Cl | ~1.51 Å |

| Bond Length (Å) | C-Cl | ~1.79 Å |

| Bond Angle (°) | C(ar)-C(ar)-C(ar) | ~120° |

| Bond Angle (°) | O=C-N | ~122° |

| Dihedral Angle (°) | C(ar)-C(=O)-N-C(ethyl) | ~15° |

Furthermore, DFT allows for the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to engage in chemical reactions. For this compound, the electron-withdrawing nature of the chloromethyl and amide groups would influence the electron density distribution across the benzene (B151609) ring and impact its reactivity.

Reaction path analysis using DFT can elucidate potential metabolic pathways or degradation mechanisms by mapping the energy landscape of the molecule as it transforms from one state to another. This involves identifying transition states and calculating activation energies for various hypothetical reactions.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. mdpi.com

Given that some benzamide (B126) derivatives have shown activity as glucokinase activators, a hypothetical docking study could investigate the interaction of this compound with the glucokinase enzyme (PDB ID: 3A0I). nih.gov The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site.

| Parameter | Value/Residues Involved |

|---|---|

| Docking Score (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | Amide N-H with backbone carbonyl of ARG63 |

| Amide C=O with side chain of THR65 | |

| Hydrophobic Interactions | Benzene ring with TYR214 |

| Ethyl group with VAL455 |

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide insights into the flexibility of the ligand and the protein, and can help to refine the binding mode predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pepdd.com These models are built by correlating physicochemical descriptors of a series of compounds with their experimentally determined activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, untested compounds. jocpr.com

To develop a QSAR model for benzamide derivatives, a dataset of compounds with known activities against a specific target would be required. nih.gov Various molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build the QSAR equation.

A hypothetical QSAR equation for a series of benzamide derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole_Moment) + β₃(Molecular_Surface_Area)

| Descriptor | Description | Hypothetical Coefficient (β) | Interpretation |

|---|---|---|---|

| logP | Octanol-water partition coefficient (hydrophobicity) | +0.45 | Increased hydrophobicity is positively correlated with activity. |

| Dipole Moment | Measure of molecular polarity | -0.12 | Higher polarity is negatively correlated with activity. |

| Molecular Surface Area | Total surface area of the molecule | +0.05 | A larger surface area is slightly favorable for activity. |

By calculating the descriptors for this compound, its biological activity could be predicted using the developed QSAR model.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. aalto.fiolemiss.edu These predictions are valuable for confirming the identity and structure of a synthesized compound.

The theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data. Similarly, the vibrational frequencies in the IR spectrum can be computed, which correspond to the stretching and bending of different bonds within the molecule.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | ~7.2-7.8 | Aromatic protons |

| Chemical Shift (ppm) | ~4.6 | -CH₂Cl protons | |

| Chemical Shift (ppm) | ~3.4 | -NH-CH₂- protons | |

| Chemical Shift (ppm) | ~1.2 | -CH₃ protons | |

| ¹³C NMR | Chemical Shift (ppm) | ~167 | C=O carbon |

| Chemical Shift (ppm) | ~125-140 | Aromatic carbons | |

| Chemical Shift (ppm) | ~45 | -CH₂Cl carbon | |

| IR | Vibrational Frequency (cm⁻¹) | ~3300 | N-H stretch |

| Vibrational Frequency (cm⁻¹) | ~1640 | C=O stretch | |

| Vibrational Frequency (cm⁻¹) | ~750 | C-Cl stretch |

Furthermore, computational analysis can map the conformational landscape of the molecule, identifying different low-energy conformers and the energy barriers between them. This is important as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-(chloromethyl)-N-ethylbenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the connectivity of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The ethyl group will exhibit a characteristic quartet and triplet pattern. The chloromethyl group will appear as a singlet, and the aromatic protons will present as a complex multiplet in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide is typically found in the range of 165-175 ppm. The carbons of the ethyl group, the chloromethyl group, and the aromatic ring will each have distinct chemical shifts.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~1.25 | Triplet | -CH₃ (ethyl) | ~15 |

| ~3.45 | Quartet | -CH₂- (ethyl) | ~35 |

| ~4.60 | Singlet | -CH₂Cl | ~45 |

| ~7.40-7.80 | Multiplet | Aromatic-H | ~125-138 |

| ~8.30 | Broad Singlet | N-H | ~167 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the C-Cl bond.

Interactive Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium-Strong | N-H stretch (amide) |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2975, ~2870 | Weak-Medium | Aliphatic C-H stretch (ethyl) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1450, ~1380 | Medium | C-H bend (aliphatic) |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve cleavage of the C-N bond of the amide and loss of the chloromethyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and any chlorine-containing fragments.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment | Fragment Structure |

| 197/199 | [M]⁺ | [C₁₀H₁₂ClNO]⁺ |

| 162 | [M - Cl]⁺ | [C₁₀H₁₂NO]⁺ |

| 148 | [M - CH₂Cl]⁺ | [C₉H₁₀NO]⁺ |

| 120 | [C₇H₄ClO]⁺ | [3-chlorobenzoyl cation] |

| 77 | [C₆H₅]⁺ | [Phenyl cation] |

Chromatographic and Electrophoretic Techniques for Purity and Identity Confirmation

Chromatographic and electrophoretic techniques are crucial for assessing the purity of this compound and confirming its identity by comparing it to a reference standard.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution may be employed to ensure the separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector, as the benzamide (B126) chromophore absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key identifier.

Gas Chromatography (GC) could also be used, particularly when coupled with a mass spectrometer (GC-MS). This would require the compound to be thermally stable and sufficiently volatile. The retention time in the GC column provides one level of identification, while the mass spectrum from the MS detector provides definitive structural information.

Electrophoretic Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be appropriate. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral molecules. The migration time in CE is a characteristic property that can be used for identity confirmation. nih.gov

Patent Landscape Analysis and Future Research Trajectories

Review of Intellectual Property Related to 3-(chloromethyl)-N-ethylbenzamide and its Applications

A thorough review of the patent landscape reveals that while "this compound" is not extensively documented as a primary invention in publicly available patents, its structural components and the broader class of benzamide (B126) derivatives are frequently cited in intellectual property filings. This suggests that the compound's primary role in the current patent landscape is likely as a key intermediate in the synthesis of more complex molecules.

Patents related to substituted benzamides often focus on their therapeutic applications, with a significant number of filings in the fields of oncology, central nervous system (CNS) disorders, and pain management. For instance, novel benzamide derivatives are the subject of patents for their potential in treating pain and itching, highlighting the continued interest in this class of compounds for analgesic and antipruritic applications. google.com

While direct patent filings for "this compound" are not readily found, the patenting of structurally related compounds provides insight into potential areas of application. The intellectual property surrounding benzamide derivatives is vast and covers a wide array of molecular modifications and therapeutic uses. This indicates a mature field of research where novelty often arises from specific substitution patterns on the benzamide scaffold.

Table 1: Representative Patent Applications for Benzamide Derivatives

| Patent Number | Title | Key Application Areas |

| WO2013081400A3 | Novel benzamide derivative and use thereof | Pain relief, Anti-pruritic |

| US9296732B2 | Substituted benzamides and their uses | Cancer therapy, HIF-1α and/or HIF-2α mediated diseases |

| US7994185B2 | Benzene (B151609) sulfonamide thiazole (B1198619) and oxazole (B20620) compounds | Anti-inflammatory, Immune-related disorders |

This table is for illustrative purposes and showcases the types of applications patented for the broader class of benzamide derivatives.

The absence of specific patents for this compound could imply several possibilities. The compound may be considered a readily accessible intermediate, placing it in the public domain for use in synthetic chemistry. Alternatively, its applications may be part of trade secrets or are yet to be fully explored and patented. The existing patent landscape for benzamides, however, provides a clear roadmap for where the value of this compound might lie: as a building block for novel therapeutic agents.

Emerging Industrial and Academic Research Directions for Benzamide Compounds

The future of benzamide compounds, including this compound, is being actively shaped by both industrial and academic research. The versatility of the benzamide scaffold allows for its adaptation to a wide range of biological targets, making it a perennial favorite in drug discovery programs.

Industrial Research Directions:

The pharmaceutical industry continues to invest heavily in the development of benzamide derivatives. A significant trend is the design of highly selective and potent inhibitors of specific enzymes and receptors. For example, research is ongoing to develop benzamide-based drugs for a variety of conditions. nih.gov The ability to fine-tune the pharmacological properties of benzamides through chemical modification makes them attractive candidates for developing next-generation therapies.

Another area of industrial focus is the development of benzamides as agrochemicals. The structural motifs present in many biologically active compounds, including some benzamides, have shown potential as herbicides and pesticides.

Academic Research Directions:

In academia, the focus is often on exploring novel synthetic methodologies and uncovering new biological activities of benzamide derivatives. Recent studies have highlighted the synthesis of N-substituted benzamide derivatives and their evaluation as antitumor agents, demonstrating the ongoing academic interest in their therapeutic potential. researchgate.net

Furthermore, academic research is exploring the application of benzamides in materials science. The rigid structure of the benzamide group can be exploited to create novel polymers and functional materials with unique properties.

A key trend in both academic and industrial research is the use of computational tools, such as molecular docking and virtual screening, to design and optimize new benzamide derivatives. These in-silico methods accelerate the discovery process and allow for a more rational approach to drug design.

The diverse biological activities of benzamide derivatives, including their potential as enzyme inhibitors, are a major driver of current research. nih.gov The exploration of benzamides as inhibitors for a wide range of enzymes continues to be a fruitful area of investigation.

Table 2: Key Research Areas for Benzamide Derivatives

| Research Area | Focus | Key Findings and Future Outlook |

| Medicinal Chemistry | Development of novel therapeutic agents | Continued exploration for cancer, CNS disorders, pain, and infectious diseases. Focus on target selectivity and overcoming drug resistance. |

| Agrochemicals | Discovery of new herbicides and pesticides | Synthesis of benzamides with potent and selective activity against agricultural pests and weeds, with an emphasis on environmental safety. |

| Materials Science | Creation of functional polymers and materials | Utilization of the benzamide scaffold to develop materials with specific thermal, optical, or electronic properties. |

| Synthetic Methodology | Development of efficient and sustainable synthetic routes | Exploration of new catalytic systems and green chemistry approaches for the synthesis of benzamide derivatives. researchgate.net |

Q & A

What are the established synthetic routes for 3-(chloromethyl)-N-ethylbenzamide, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves coupling an acyl chloride derivative with an ethylamine-containing precursor. For example, reacting 3-(chloromethyl)benzoyl chloride with ethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane, 0–5°C) achieves moderate yields (~65%) . Optimizing stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and using dropwise addition minimizes side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

A combination of 1H/13C NMR (confirming ethyl and chloromethyl groups), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 211.6) is standard . High-resolution mass spectrometry (HRMS) resolves isotopic patterns for chlorine. X-ray crystallography (monoclinic P21/c space group) provides definitive structural validation, revealing bond angles and hydrogen-bonding networks critical for reactivity .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Kinetic studies in DMF at 60°C show a second-order rate constant of 1.2 × 10⁻³ M⁻¹s⁻¹ with benzylamine. Steric hindrance from the adjacent amide group slightly reduces reactivity compared to unsubstituted benzyl chlorides . Competing elimination (E2) can occur under basic conditions, forming a vinyl byproduct (~15% yield at pH >10) .

What crystallographic insights explain the solid-state stability of this compound?

Advanced Research Question

X-ray diffraction (25.0232 Å, α = 98.537°) reveals intermolecular N–H···O hydrogen bonds (2.89 Å) between amide groups, stabilizing the crystal lattice. The chloromethyl group adopts a gauche conformation, minimizing steric clash with the ethyl substituent. This packing arrangement reduces hygroscopicity, enhancing shelf stability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in IC50 values (e.g., antimicrobial assays) often arise from assay conditions (pH, solvent). A factorial design approach (varying DMSO concentration, incubation time) identifies optimal parameters. For example, reducing DMSO from 5% to 1% in bacterial growth assays improved reproducibility (RSD <10%) . Cross-validation with orthogonal assays (e.g., isothermal titration calorimetry) confirms target binding specificity .

What methodologies are used to evaluate the compound’s potential in drug design?

Advanced Research Question

Structure-activity relationship (SAR) studies systematically modify the chloromethyl or ethyl group. For instance, replacing chlorine with fluorine increases metabolic stability (t1/2 from 2.1 to 4.3 hours in hepatic microsomes) . Molecular docking (AutoDock Vina) predicts binding to kinase targets (e.g., EGFR, ΔG = -9.2 kcal/mol), validated by surface plasmon resonance (SPR) .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

Density functional theory (DFT) calculates electrostatic potential maps, identifying nucleophilic regions near the chloromethyl group. Molecular dynamics (MD) simulations (GROMACS) in lipid bilayers predict membrane permeability (logP = 2.8) . Pharmacophore modeling aligns the amide and chloromethyl groups with key receptor residues, guiding lead optimization .

What experimental strategies assess the compound’s toxicity profile in preclinical studies?

Advanced Research Question

In vitro cytotoxicity assays (MTT, IC50 = 45 µM in HEK293 cells) screen for acute toxicity. Ames tests (TA98 strain) evaluate mutagenicity, while hERG channel binding assays (patch-clamp) assess cardiac risk. Dose-response curves in zebrafish embryos (LC50 = 120 µM) provide in vivo toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.